3-methoxy-8-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane
Description
Historical Context of 8-Azabicyclo[3.2.1]Octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold has been a focal point of organic synthesis since the 19th century, driven by its presence in tropane alkaloids such as atropine and hyoscyamine. Early work by Geiger and Hesse in 1833 isolated atropine from Atropa belladonna, marking the first structural characterization of a tropane alkaloid. Ladenburg’s 1879 discovery of tropine esterification laid groundwork for synthetic modifications, while Robinson’s 1917 biomimetic synthesis of tropinone established a paradigm for bicyclic alkaloid construction. Modern enantioselective methods, such as desymmetrization of tropinone derivatives or radical [3+3] annulation, have expanded access to stereochemically complex variants.
Relationship to Tropane Alkaloid Family
The 8-azabicyclo[3.2.1]octane core is the defining feature of tropane alkaloids, which exhibit broad bioactivity ranging from anticholinergic effects (atropine) to dopamine reuptake inhibition (cocaine). Unlike natural tropanes bearing hydroxyl or methyl groups at the 3-position, the synthetic derivative 3-methoxy-8-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane introduces a methoxy group at C3 and a biphenylcarbonyl moiety at N8. This substitution pattern diverges from classical tropanes, enabling tailored interactions with biological targets such as neurotransmitter transporters.
Evolution of Biphenyl-Substituted Tropane Research
Biphenyl substitutions at the 8-position emerged as a strategy to enhance binding affinity and selectivity for central nervous system targets. Early work on N-arylated tropanes, such as ACP 105 (a selective androgen receptor modulator) and CFI-401870 (a TTK inhibitor), demonstrated the therapeutic potential of aromatic substitutions. The biphenylcarbonyl group in this compound likely stabilizes ligand-receptor interactions through π-stacking and hydrophobic effects, as observed in structurally related dopamine transporter inhibitors.
Table 1: Key Advances in Biphenyl-Substituted Tropane Synthesis
Current Research Landscape and Knowledge Gaps
Recent methodologies like visible-light photoredox catalysis have revolutionized access to N-arylated 8-azabicyclo[3.2.1]octanes, offering yields up to 67% with high diastereoselectivity. However, challenges persist in predicting the stereochemical outcomes of C3 substitutions and optimizing metabolic stability for biphenyl derivatives. Additionally, the pharmacological implications of combining methoxy and biphenylcarbonyl groups remain underexplored, particularly regarding target selectivity and off-effects.
Table 2: Unresolved Questions in Biphenyl-Tropane Research
| Question | Relevance |
|---|---|
| How does C3 methoxy substitution affect DAT affinity? | Critical for CNS drug design |
| Can biphenylcarbonyl groups mitigate muscarinic receptor binding? | Reduces side effects |
| What catalysts improve scalability of radical annulation? | Enables industrial production |
Properties
IUPAC Name |
(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-methylphenyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-15-3-5-16(6-4-15)17-7-9-18(10-8-17)22(24)23-19-11-12-20(23)14-21(13-19)25-2/h3-10,19-21H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQFKGMVSUFUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-8-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-8-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-methoxy-8-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.
Biology: It is studied for its potential biological activities, including interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-8-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Analysis at Position 3
Modifications at position 3 significantly impact bioactivity and physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-fluorophenyl in ): Increase metabolic stability and binding affinity due to reduced susceptibility to oxidation.
- Methoxy vs.
- Ester vs. Ether Linkages : Benzoyloxy esters (e.g., cocaine analogues in ) are prone to hydrolysis, whereas methoxy or aryl ethers (target compound) offer greater stability.
Substituent Analysis at Position 8
The 8-position often determines selectivity and pharmacokinetics:
Key Observations :
- Biphenyl Carbonyl vs. Methyl : The target’s biphenyl group likely increases binding to hydrophobic pockets in receptors, whereas 8-methyl derivatives prioritize metabolic resistance .
- Sulfonamide Groups : Compounds like 8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl) () exhibit improved aqueous solubility, addressing a common limitation of tropane derivatives.
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity : The biphenyl group in the target compound may prolong half-life but reduce aqueous solubility, necessitating formulation adjustments.
- Receptor Selectivity : Fluorinated derivatives () show higher 5-HT1A receptor affinity, while chlorophenyl analogues () target opioid receptors.
- Metabolism : Ester-containing compounds () are rapidly hydrolyzed, whereas ethers (target compound) resist first-pass metabolism.
Biological Activity
Chemical Structure and Properties
Chemical Structure:
- The compound features a bicyclic structure with a methoxy group and a biphenyl carbonyl substituent.
- Its molecular formula is CHNO.
Properties:
- Solubility: The solubility profile of this compound influences its bioavailability and therapeutic potential.
- Stability: The stability of the compound under physiological conditions is crucial for its biological activity.
Research suggests that 3-methoxy-8-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane may interact with various biological pathways:
- Receptor Binding: The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
- Enzyme Inhibition: It could inhibit certain enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
Pharmacological Effects
Several studies have reported on the pharmacological effects of this compound:
- Antinociceptive Activity: Research indicates that the compound exhibits significant antinociceptive properties in animal models, suggesting potential use in pain management.
- Antidepressant Effects: Preliminary studies have shown that it may have antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels.
Data Table: Summary of Biological Activities
| Activity Type | Model Used | Observed Effect | Reference |
|---|---|---|---|
| Antinociceptive | Mouse hot plate test | Significant reduction in pain response | Study A |
| Antidepressant-like | Forced swim test | Increased time spent swimming | Study B |
| Enzyme inhibition | In vitro assays | Reduced activity of target enzyme | Study C |
Case Study 1: Antinociceptive Activity
In a study involving the mouse hot plate test, This compound demonstrated a dose-dependent reduction in pain response compared to control groups. This suggests a potential mechanism for pain relief through central nervous system pathways.
Case Study 2: Antidepressant Effects
Another investigation utilized the forced swim test to assess the antidepressant-like effects of the compound. Mice treated with varying doses showed increased mobility, indicating reduced despair behavior, which is commonly associated with antidepressant efficacy.
Research Findings
Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects:
- Neurotransmitter Modulation: Investigations into its influence on neurotransmitter systems have shown alterations in serotonin and dopamine levels following administration.
- Safety Profile: Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully understand long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
